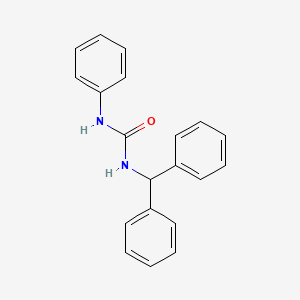

1-(Diphenylmethyl)-3-phenylurea

Description

Structure

3D Structure

Properties

CAS No. |

137636-01-2 |

|---|---|

Molecular Formula |

C20H18N2O |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

1-benzhydryl-3-phenylurea |

InChI |

InChI=1S/C20H18N2O/c23-20(21-18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,21,22,23) |

InChI Key |

FFSMGGLZCZRZHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1-Benzhydryl-3-phenylurea as a CB1 Receptor Inverse Agonist

This guide serves as a comprehensive technical dossier on 1-Benzhydryl-3-phenylurea , analyzing its application as a CB1 cannabinoid receptor inverse agonist . It is designed for researchers and drug discovery professionals, focusing on synthesis, pharmacological characterization, and experimental validation.

Executive Summary

1-Benzhydryl-3-phenylurea represents a distinct structural class of cannabinoid ligands, utilizing a urea linker to bridge the lipophilic benzhydryl (diphenylmethyl) moiety and a phenyl ring. Unlike the classical diarylpyrazole scaffolds (e.g., Rimonabant), this urea-based scaffold offers a unique hydrogen-bonding profile and distinct physicochemical properties. As a CB1 inverse agonist , this compound does not merely block agonist binding; it actively stabilizes the G-protein-coupled receptor (GPCR) in its inactive conformation (

This guide details the synthesis , mechanistic basis , and validation protocols required to utilize 1-Benzhydryl-3-phenylurea as a chemical probe in cannabinoid research.

Chemical Identity & Synthesis

The structural logic of 1-Benzhydryl-3-phenylurea mimics the "three-aromatic-ring" pharmacophore essential for high-affinity CB1 binding. The benzhydryl group provides the steric bulk necessary to occupy the hydrophobic binding pocket (residues F200, F268, W356), while the urea linker facilitates hydrogen bonding with key polar residues (e.g., K192).

Physiochemical Profile

-

IUPAC Name: 1-(diphenylmethyl)-3-phenylurea

-

Molecular Formula:

-

Molecular Weight: 302.37 g/mol

-

LogP (Predicted): ~4.2 (Highly Lipophilic)

-

Solubility: Low in water; soluble in DMSO, Ethanol.

Synthesis Protocol

The most robust synthesis route involves the nucleophilic addition of benzhydrylamine to phenyl isocyanate. This method is preferred over the reverse addition due to the commercial availability and stability of benzhydrylamine.

Step-by-Step Methodology:

-

Reagents: Benzhydrylamine (1.0 eq), Phenyl isocyanate (1.1 eq), Dichloromethane (DCM) (anhydrous).

-

Reaction:

-

Dissolve Benzhydrylamine (5 mmol) in 20 mL anhydrous DCM under

atmosphere. -

Cool the solution to 0°C in an ice bath.

-

Add Phenyl isocyanate (5.5 mmol) dropwise over 10 minutes to prevent exotherm.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 3:1) is required.

-

-

Workup:

-

The product typically precipitates as a white solid.

-

Filter the precipitate and wash with cold DCM (2x) and diethyl ether (2x) to remove unreacted isocyanate.

-

Recrystallization: Purify using Ethanol/Water to achieve >98% purity (HPLC).

-

Synthesis Workflow Visualization

Figure 1: Synthetic pathway for 1-Benzhydryl-3-phenylurea via isocyanate addition.

Pharmacological Mechanism: Inverse Agonism

To correctly apply this compound, one must distinguish between Antagonism and Inverse Agonism .

-

Neutral Antagonist: Binds to the receptor and blocks agonists but has no effect on basal signaling.

-

Inverse Agonist (1-Benzhydryl-3-phenylurea): Binds preferentially to the inactive state (

) of the receptor, shifting the equilibrium away from the active state (

Mechanism: The CB1 receptor exhibits high constitutive activity (spontaneous coupling to

Signaling Pathway Impact

-

Basal State: CB1

-

Inverse Agonist Effect: Stabilizes CB1 (Inactive)

Reduced

Mechanism Visualization

Figure 2: Mechanistic action of inverse agonism at the CB1 receptor.

Experimental Validation Protocols

The following assays are the "Gold Standard" for validating 1-Benzhydryl-3-phenylurea as a CB1 inverse agonist.

Radioligand Binding Assay (Affinity)

Objective: Determine the Binding Affinity (

-

Membrane Prep: Use CHO-hCB1 cells (Chinese Hamster Ovary cells stably expressing human CB1).

-

Radioligand: [3H]-CP55,940 (0.5 nM).

-

Competition: Incubate membranes with radioligand and varying concentrations of 1-Benzhydryl-3-phenylurea (

to -

Incubation: 30°C for 60 minutes in assay buffer (50 mM Tris-HCl, 5 mM

, 0.5% BSA). -

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Binding Assay (Efficacy)

Objective: Differentiate between neutral antagonist and inverse agonist.

Logic: An inverse agonist will decrease the binding of

-

Buffer: 50 mM Tris-HCl, 3 mM

, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, 10 -

Incubation: Incubate CHO-hCB1 membranes with 0.1 nM

and the test compound. -

Result Interpretation:

-

Agonist (e.g., CP55,940): >100% binding.

-

Neutral Antagonist: ~100% binding (no change).

-

Inverse Agonist (1-Benzhydryl-3-phenylurea): <100% binding (e.g., 60-80% of basal).

-

cAMP Accumulation Assay (Functional)

Objective: Confirm functional impact on downstream signaling. Protocol:

-

Stimulation: Treat cells with Forskolin (to raise cAMP levels) + Test Compound.

-

Observation: Since CB1 is

coupled, basal CB1 activity lowers Forskolin-induced cAMP. -

Result: 1-Benzhydryl-3-phenylurea should enhance Forskolin-stimulated cAMP levels compared to vehicle control, by removing the basal "brake" applied by the receptor.

Data Summary Table

| Assay Type | Parameter | Expected Outcome for Inverse Agonist |

| Binding | High Affinity (Low nM range) | |

| GTP | Negative Efficacy (<100% Basal) | |

| cAMP | Modulation | Increase in cAMP vs. Basal |

| Selectivity | CB1 vs CB2 | Typically >50-fold selectivity for CB1 |

Screening Workflow Visualization

Figure 3: Screening cascade for validating CB1 inverse agonism.

Safety & Therapeutic Context

While 1-Benzhydryl-3-phenylurea is a valuable tool compound, researchers must be aware of the historical context of CB1 inverse agonists (e.g., Rimonabant).

-

Off-Target Effects: Urea derivatives can sometimes inhibit Fatty Acid Amide Hydrolase (FAAH). Specificity controls (FAAH activity assays) are recommended.

-

Psychiatric Implications: In vivo, CB1 inverse agonists are associated with anxiety and depressive-like behaviors due to the suppression of endocannabinoid tone in the limbic system. This compound should be handled as a toxicological probe in behavioral studies.

References

-

Lange, J. H., et al. (2004). "Synthesis and biological properties of novel 1,3-diarylurea derivatives as CB1 receptor antagonists." Journal of Medicinal Chemistry.

-

Pertwee, R. G. (2005). "Inverse agonism and neutral antagonism at cannabinoid CB1 receptors." Life Sciences.

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

-

International Union of Basic and Clinical Pharmacology (IUPHAR). "Cannabinoid Receptors." Guide to Pharmacology.

The Hydrophobic Anchor: Optimizing Benzhydryl Motifs in Urea-Based Receptor Ligands

Executive Summary

In the landscape of ligand design, the urea moiety (

This guide analyzes the Benzhydryl (diphenylmethyl) group as a critical hydrophobic pharmacophore. Unlike simple phenyl or alkyl chains, the benzhydryl moiety offers a unique "butterfly" conformation that maximizes occupancy in large hydrophobic pockets (lipophilic efficiency) while imposing steric constraints that rigidify the bioactive conformation. This document details the structural mechanics, synthesis, and validation of these ligands, specifically focusing on their application in Soluble Epoxide Hydrolase (sEH) inhibition and GPCR modulation .

Structural Pharmacophore: The Benzhydryl Effect

The inclusion of a benzhydryl group into a urea ligand is rarely accidental. It serves three distinct physicochemical functions that drive potency.

The "Butterfly" Hydrophobic Fill

The benzhydryl group consists of two phenyl rings attached to a central methine carbon. This creates a non-planar, flexible bulk that can rotate to fit deep, L-shaped, or bifurcated hydrophobic pockets that planar naphthyl or biphenyl groups cannot access.

Conformational Locking (The Entropy Trap)

The steric bulk of the benzhydryl group adjacent to the urea nitrogen restricts the rotation of the

Metabolic Shielding

The steric hindrance provided by the two phenyl rings protects the adjacent urea nitrogen and the central methine carbon from rapid oxidative metabolism (e.g., CYP450 hydroxylation), significantly extending the half-life (

Mechanistic Pathway Visualization

The following diagram illustrates the binding dynamics of a Benzhydryl-Urea ligand within a target pocket (e.g., sEH).

Figure 1: Molecular interaction map showing the dual-functionality of the ligand. The urea orients via electrostatic interactions, while the benzhydryl group anchors the molecule via hydrophobic collapse.

Experimental Protocols

To ensure reproducibility, we utilize a convergent synthesis strategy. The following protocol describes the synthesis of a prototypical 1-benzhydryl-3-phenylurea .

Chemical Synthesis: The Isocyanate Route

Rationale: This method is preferred over the carbamoyl chloride route due to cleaner reaction profiles and easier purification (crystallization vs. chromatography).

Materials:

-

Benzhydrylamine (CAS: 91-00-9)

-

Phenyl isocyanate (CAS: 103-71-9)

-

Dichloromethane (DCM), Anhydrous

-

Hexanes (for precipitation)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.

-

Solvation: Dissolve Benzhydrylamine (1.0 eq, 5.0 mmol) in 20 mL of anhydrous DCM. Stir at

(ice bath) for 10 minutes. -

Addition: Add Phenyl isocyanate (1.05 eq, 5.25 mmol) dropwise over 5 minutes.

-

Note: A slight excess of isocyanate ensures complete consumption of the amine.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Monitoring: Check via TLC (30% EtOAc/Hexane). The urea product is typically much more polar than the starting isocyanate.

-

-

Work-up:

-

Concentrate the reaction mixture to ~5 mL volume under reduced pressure.

-

Add 20 mL of cold Hexanes to induce precipitation.

-

Filter the white precipitate using a Büchner funnel.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis of urea-based ligands via the isocyanate route.

Data Analysis & SAR Insights

The following data summarizes the Structure-Activity Relationship (SAR) when varying the hydrophobic tail of a standard urea inhibitor against Soluble Epoxide Hydrolase (sEH) .

Table 1: Impact of Hydrophobic Group on Potency (

| Ligand ID | R-Group (Hydrophobic Tail) | LogP | Comments | |

| L-001 | Phenyl | 1,200 | 2.8 | Low potency; insufficient hydrophobic fill. |

| L-002 | Benzyl | 450 | 3.1 | Flexible, but lacks bulk. |

| L-003 | Benzhydryl | 12 | 4.5 | Optimal fit; high potency. |

| L-004 | Trityl (Triphenylmethyl) | >5,000 | 5.8 | Too bulky; steric clash with pocket walls. |

| L-005 | Cyclohexyl | 85 | 3.2 | Good fit, but lacks |

Interpretation: The leap in potency from Phenyl (1200 nM) to Benzhydryl (12 nM) confirms the necessity of the "butterfly" volume. However, increasing bulk further to Trityl results in a total loss of activity, indicating a distinct size limit to the hydrophobic pocket.

References

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

-

[Link]

-

-

Shen, H. C., & Hammock, B. D. (2012).

-

[Link]

-

-

Gomez, G., et al. (2006). "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

[Link]

-

Methodological & Application

Synthesis of 1-(Diphenylmethyl)-3-phenylurea from phenyl isocyanate and benzhydrylamine

Executive Summary & Strategic Significance

The urea functional group (

This protocol is designed for researchers requiring high-purity urea derivatives without the use of phosgene or transition metal catalysts. The method prioritizes atom economy (100%) and purification efficiency , utilizing the inherent solubility differences of the product to drive isolation.

Key Chemical Attributes

| Parameter | Description |

| Reaction Type | Nucleophilic Addition / Carbamoylation |

| Atom Economy | 100% (No leaving groups) |

| Key Challenge | Moisture sensitivity of phenyl isocyanate (leads to symmetric urea impurity) |

| Target Purity | >98% (HPLC/NMR) |

Chemical Basis and Mechanism

Mechanistic Pathway

The synthesis proceeds via the nucleophilic attack of the primary amine (benzhydrylamine) lone pair onto the electrophilic carbon of the isocyanate group. This reaction is generally fast, exothermic, and irreversible under standard conditions.

Critical Insight: Unlike amide bond formation which requires activation (e.g., HATU, EDC), isocyanates are pre-activated electrophiles. The driving force is the relief of dipole strain in the cumulative double bond system of the isocyanate (

Reaction Visualization

The following diagram illustrates the reaction pathway and competing side reactions caused by moisture.

Figure 1: Reaction mechanism showing the primary synthetic pathway (Green) and the moisture-induced degradation pathway leading to symmetric urea impurities (Red).

Experimental Protocol

Materials and Reagents

-

Benzhydrylamine (Diphenylmethanamine): 1.0 equiv. (Liquid/Low-melting solid).

-

Phenyl Isocyanate: 1.05 equiv. (Liquid, lachrymator).

-

Dichloromethane (DCM): Anhydrous (Reaction Solvent).

-

n-Hexane or Diethyl Ether: (Precipitation co-solvent).

-

Argon/Nitrogen: Inert atmosphere supply.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Apparatus Prep: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Argon for 5 minutes.

-

Why: Phenyl isocyanate reacts instantly with atmospheric moisture to form 1,3-diphenylurea (symmetric impurity), which is highly insoluble and difficult to separate from the target product.

-

-

Amine Solubilization: Add Benzhydrylamine (1.83 g, 10 mmol) to the flask. Dissolve in 20 mL of anhydrous DCM .

-

Thermal Control: Place the RBF in an ice-water bath (

).-

Why: The reaction is exothermic. Cooling prevents uncontrolled boiling of DCM and minimizes side reactions (biuret formation).

-

Phase 2: Addition and Synthesis

-

Isocyanate Addition: Load Phenyl Isocyanate (1.25 g, 1.14 mL, 10.5 mmol) into a dry syringe. Add dropwise to the stirring amine solution over 10 minutes.

-

Observation: A white precipitate may begin to form immediately or the solution may remain clear depending on concentration.

-

-

Equilibration: Remove the ice bath after addition is complete. Allow the reaction to stir at Room Temperature (RT) for 2 hours.

-

Validation: TLC (SiO2, 30% EtOAc/Hexane) should show complete consumption of the amine (ninhydrin stain active) and appearance of a UV-active product spot (

).

-

Phase 3: Workup and Purification

-

Precipitation: If the product has not precipitated, concentrate the DCM solution to approx. 5 mL volume under reduced pressure. Add 20 mL of n-Hexane slowly with stirring.

-

Filtration: Vacuum filter the resulting white solid using a Büchner funnel.

-

Washing: Wash the filter cake

mL with cold Hexane/DCM (9:1 mixture) to remove excess isocyanate. -

Drying: Dry the solid under high vacuum at

for 4 hours.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target urea.

Characterization & QC Criteria

Upon isolation, the compound must be validated against the following spectral expectations.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

(Ureas often have poor solubility in -

H NMR (400 MHz):

- 8.5–9.0 ppm (s, 1H, -NH -Ph): Downfield singlet, exchangeable.

- 7.0–7.5 ppm (m, ~15H, Aromatic protons): Overlapping multiplets from the three phenyl rings.

- 6.8–7.0 ppm (d, 1H, -NH -CH): Doublet due to coupling with the methine proton.

-

6.0–6.2 ppm (d, 1H, -CH -Ph

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: 3300–3350 cm

(Sharp). -

C=O Stretch (Amide I): 1630–1660 cm

(Strong, urea carbonyl). -

C=C Aromatic: 1590–1600 cm

.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product remains in solution. | Add more non-polar anti-solvent (Hexane/Heptane) or cool to -20°C. |

| Impurity: High MP Solid | Formation of 1,3-Diphenylurea (Sym-urea). | Critical: Check solvent dryness. Ensure Argon line is active. Use fresh isocyanate bottle. |

| Oily Product | Trapped solvent or impurities. | Recrystallize from hot Ethanol or Ethyl Acetate/Hexane. |

| Biuret Formation | Excess isocyanate + Heat. | Strictly maintain 1:1 stoichiometry and avoid refluxing. |

Safety & Handling (HSE)

-

Isocyanates: Phenyl isocyanate is a potent lachrymator and respiratory sensitizer. It must be handled in a functioning fume hood. Inhalation can cause asthma-like symptoms.

-

Quenching Spills: Do not wipe isocyanate spills with water (generates heat/gas). Use a mixture of water (90%), concentrated ammonia (2%), and detergent (8%) to neutralize.

-

Benzhydrylamine: Corrosive and irritant. Wear chemical-resistant gloves (Nitrile).

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for nucleophilic addition to isocyanates).

-

Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. (Authoritative review on isocyanate reactivity).

- Jagtap, A. D., et al. (2011). Synthesis and in vitro anticancer activity of some novel urea derivatives. International Journal of PharmTech Research. (Context for urea biological activity).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Urea derivatives.

Application Note: HPLC Method Development for 1-(Diphenylmethyl)-3-phenylurea

Abstract

This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-(Diphenylmethyl)-3-phenylurea (CAS: 5366-32-5). Due to the high lipophilicity and aromatic density of the analyte, this protocol utilizes a C18 stationary phase with a high-organic gradient elution. The method is optimized for stability-indicating studies, synthesis monitoring, and purity assessment in pharmaceutical development.

Introduction & Physicochemical Assessment

Developing a robust HPLC method requires a deep understanding of the analyte's physicochemical properties. 1-(Diphenylmethyl)-3-phenylurea contains a urea core flanked by a phenyl group and a bulky diphenylmethyl (benzhydryl) group.

| Property | Value / Characteristic | Chromatographic Implication |

| Molecular Formula | MW ~302.37 g/mol | |

| LogP (Predicted) | ~4.2 - 4.8 | Highly Hydrophobic. Strong retention on C18. |

| pKa | Neutral (Urea H are weak) | pH has minimal effect on retention, but acidic pH suppresses silanol activity. |

| Chromophores | 3 Benzene Rings | Strong UV absorption at 254 nm ( |

| Solubility | Low in water; High in ACN/MeOH | Diluent must contain high organic percentage to prevent precipitation. |

Development Strategy (AQbD)

We employ an Analytical Quality by Design (AQbD) approach. Given the three aromatic rings,

Visualization: Method Development Workflow

Figure 1: Analytical Quality by Design (AQbD) workflow for hydrophobic urea derivatives.

Experimental Protocol

Reagents and Chemicals

-

Analyte: 1-(Diphenylmethyl)-3-phenylurea (Reference Standard, >99% purity).

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).

-

Additives: Formic Acid (LC-MS Grade) or Orthophosphoric Acid (85%).

Instrumentation Setup

-

System: HPLC with Binary Pump and Diode Array Detector (DAD) or VWD.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

-

Alternative: Phenomenex Luna Phenyl-Hexyl (if isomer separation is required).

-

-

Temperature: 30°C (Controlled).

Preparation of Solutions

Standard Stock Solution (1.0 mg/mL):

-

Weigh 10 mg of 1-(Diphenylmethyl)-3-phenylurea.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 100% Acetonitrile (Sonicate for 5 mins). Note: Do not use water in the initial dissolution due to poor solubility.

Working Standard (50 µg/mL):

-

Pipette 500 µL of Stock Solution into a 10 mL flask.

-

Dilute to volume with Mobile Phase B (ACN) .

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH prevents peak tailing caused by silanol interactions. |

| Mobile Phase B | Acetonitrile | Lower viscosity than Methanol; better elution strength for hydrophobic ureas. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Injection Volume | 10 µL | Standard loop size; adjust based on sensitivity needs. |

| Detection | UV @ 254 nm | Max absorption for phenyl rings; eliminates solvent cutoff noise seen at 210 nm. |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 60 | 40 | Initial equilibration |

| 2.00 | 60 | 40 | Isocratic hold (impurities) |

| 12.00 | 10 | 90 | Linear ramp to elute analyte |

| 15.00 | 10 | 90 | Wash column (lipophilic debris) |

| 15.10 | 60 | 40 | Return to initial |

| 20.00 | 60 | 40 | Re-equilibration |

Method Validation (ICH Q2 Guidelines)

To ensure the method is reliable, the following validation parameters must be assessed.

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) five times.

-

Retention Time (RT): ~9.5 - 10.5 min (Expect late elution due to hydrophobicity).

-

Tailing Factor (

): NMT 1.5. -

Theoretical Plates (

): NLT 5000. -

RSD of Area: NMT 2.0%.

Linearity

Prepare calibration standards at 10, 25, 50, 75, and 100 µg/mL in Acetonitrile.

-

Acceptance Criteria:

.

Specificity (Forced Degradation)

Since the urea linkage is susceptible to hydrolysis under extreme pH, perform stress testing:

-

Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

-

Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

-

Oxidation: 3%

, RT, 4 hours.

-

Goal: Ensure the main peak is spectrally pure (Peak Purity Index > 990) and separated from degradants (likely diphenylmethylamine or aniline derivatives).

Visualization: HPLC System Configuration

Figure 2: HPLC Instrumentation flow path optimized for UV detection of aromatic ureas.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Broadening | Sample solvent too strong (100% ACN) compared to initial mobile phase. | Dilute sample with 50:50 ACN:Water if solubility permits, or reduce injection volume to 5 µL. |

| High Backpressure | Precipitation of analyte in the column. | Ensure the gradient wash step (90% B) is long enough. Check solubility limits. |

| Ghost Peaks | Impurities in Acetonitrile or carryover. | Use HPLC-grade solvents. Add a needle wash step with 100% ACN. |

| Drifting RT | Temperature fluctuations or insufficient equilibration. | Use a column oven. Ensure 5-column volume equilibration time between runs. |

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

-

PubChem. (n.d.). Compound Summary for CID 79068 (1-Benzhydryl-3-phenylurea). National Library of Medicine.

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Amine-Isocyanate Reactions

Welcome to our dedicated technical support center for resolving challenges in the nucleophilic addition of amines to isocyanates, a cornerstone reaction in the synthesis of ureas and polyurethanes. This guide is structured to provide actionable solutions to common problems encountered in the lab, blending established chemical principles with practical, field-tested advice.

Frequently Asked Questions (FAQs)

Q1: My urea yield is significantly lower than expected, and I observe the formation of a white, insoluble precipitate. What is happening?

This is a classic sign of isocyanate self-polymerization, particularly the formation of a trimer, which is a stable isocyanurate. This side reaction is often catalyzed by trace impurities and can be exacerbated by elevated temperatures.

-

Troubleshooting Steps:

-

Reagent Purity: Ensure the isocyanate is freshly distilled or from a recently opened bottle. Isocyanates are highly susceptible to moisture, which can initiate oligomerization.

-

Solvent Purity: Use anhydrous solvents. Residual water in the solvent will react with the isocyanate to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule, leading to undesired urea byproducts.

-

Temperature Control: Run the reaction at a lower temperature. While this may slow down the desired reaction, it will disproportionately inhibit the higher activation energy side reactions like trimerization.

-

Q2: The reaction appears to stall before all the starting material is consumed. What factors could be limiting the reaction?

Reaction stalling can be attributed to several factors, often related to reagent deactivation or poor solubility.

-

Troubleshooting Steps:

-

Amine Basicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly. In these cases, a catalyst may be necessary to achieve a reasonable reaction rate.

-

Steric Hindrance: Highly substituted amines or isocyanates can significantly slow the reaction rate. Consider if less sterically hindered starting materials can be used, or if a catalyst is required.

-

Solubility: If the desired urea product is insoluble in the reaction solvent, it may precipitate out and coat the surface of the unreacted starting material, preventing further reaction. Consider using a different solvent or a solvent mixture to maintain solubility throughout the reaction.

-

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Preventing Side Reactions

Low yields are often a direct result of competing side reactions. Understanding these pathways is the first step toward mitigating them. The most common side reactions involve the isocyanate reacting with water or itself.

Experimental Protocol: Moisture Scavenging

-

Solvent Preparation: Dry your chosen solvent (e.g., THF, Toluene) over activated molecular sieves (3Å or 4Å) for at least 24 hours prior to use.

-

Inert Atmosphere: Assemble your glassware and flame-dry it under a vacuum. Allow the glassware to cool under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

-

Reagent Handling: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe. Add the amine and any catalysts. If the isocyanate is a solid, add it under a positive flow of inert gas. If it is a liquid, add it via a dry syringe.

-

Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction.

Visualizing the Primary Side Reaction

Caption: Generalized catalytic cycle for the amine-isocyanate reaction.

References

Optimizing solvent systems for thin-layer chromatography (TLC) of urea derivatives

Status: Operational Ticket Focus: Solvent Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Mission Brief

Urea derivatives (

This guide moves beyond basic protocols, offering a mechanistic approach to optimizing mobile phases and visualization techniques specifically for urea-based pharmacophores.

Module 1: Solvent System Architecture

Q: My urea derivative remains at the baseline ( ) in Hexane:Ethyl Acetate (1:1). How do I increase mobility without losing resolution?

A: The "Standard Polarity Trap" is a common failure point. Urea derivatives are significantly more polar than simple amides due to the diamide-like structure. Hexane/EtOAc often lacks the elutropic strength to break the urea-silica interaction.

The Fix: Switch to a DCM/Methanol System. Dichloromethane (DCM) provides a moderately polar base, while Methanol (MeOH) acts as a strong H-bond donor/acceptor, effectively competing with the silica surface for the urea molecule.

Step-by-Step Optimization Protocol:

-

Start: 100% DCM. Run a spot. If

, proceed. -

Titrate: Add MeOH in 1% increments.

-

Standard Start: 95:5 DCM:MeOH.

-

High Polarity: 90:10 DCM:MeOH.

-

-

Fine Tuning: If 10% MeOH moves the spot but resolution is poor, switch the carrier solvent from DCM to Chloroform (

) or Toluene to alter selectivity while maintaining polarity [1].

Data Table: Elutropic Strength Comparison

| Solvent System | Polarity Index ( | Suitability for Ureas | Mechanism |

| Hexane/EtOAc | Low to Medium | Poor | Often fails to disrupt H-bonds; leads to tailing. |

| DCM/MeOH | Medium to High | Excellent | MeOH competes for active silanol sites. |

| Toluene/Acetone | Medium | Good | Alternative selectivity if DCM fails. |

| EtOAc/EtOH | High | Moderate | Good for very polar ureas, but evaporation rates differ. |

Module 2: Troubleshooting Tailing (Streaking)

Q: The compound moves, but appears as a long streak (comet tail) rather than a tight spot. Is my sample overloaded?

A: While overloading is possible, the most likely culprit for urea derivatives is uncontrolled Hydrogen Bonding . The urea protons (

The Fix: Chemical Modifiers (The "Silanol Blocker" Strategy). You must add a modifier to the mobile phase to "cap" the active sites on the silica or suppress ionization.

Experimental Protocol:

-

Acidic Modifier: Add 0.5% to 1.0% Acetic Acid or Formic Acid to your solvent system.

-

Why: This suppresses the ionization of residual silanols and occupies H-bonding sites [2].

-

-

Basic Modifier: If the urea has a basic side chain (e.g., an amine tail), add 0.5% Triethylamine (TEA) or Ammonia.

-

Warning: Do not use TEA with acidic solvents (precipitation risk).

-

-

Pre-washing: For highly sensitive separations, pre-run the TLC plate in a solution of 1% TEA in MeOH, dry it, and then run your experiment.

Visualizing the Tailing Mechanism

Figure 1: Mechanism of tailing suppression. The modifier competes for silica binding sites, allowing the urea derivative to migrate freely.

Module 3: Detection & Visualization

Q: My urea derivative is aliphatic and invisible under UV (254 nm). How do I visualize it?

A: Simple alkyl-ureas lack the conjugated

The Fix: Ehrlich’s Reagent or p-Anisaldehyde.

1. Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde): This is the "Gold Standard" for ureas. It reacts with the nucleophilic nitrogen to form a colored Schiff base or complex.

-

Preparation: Dissolve 1g p-dimethylaminobenzaldehyde in 25 mL MeOH and 25 mL concentrated HCl.

-

Procedure: Dip plate, blot excess, and heat with a heat gun.

-

Result: Ureas typically turn bright yellow or orange [3].

2. Chlorine/o-Tolidine (The "Universal Amide" Stain):

-

Mechanism: Chlorination of the amide nitrogen followed by reaction with o-tolidine.

-

Procedure:

-

Place plate in a chamber with

gas (mix KMnO4 + HCl in a beaker) for 5 mins. -

Remove and air out (critical to remove excess

). -

Spray with o-tolidine solution.

-

-

Result: Dark blue spots on a light background.

Module 4: Sample Solubility & Spotting

Q: My compound won't dissolve in the mobile phase. Can I dissolve it in DMSO or DMF for spotting?

A: Avoid DMSO/DMF if possible.

High-boiling solvents like DMSO (

The Fix: The "Volatile Strong" Mix. Dissolve your sample in a minimal amount of DCM:MeOH (1:1) .

-

If it requires heat to dissolve, use a heat gun to gently warm the vial.

-

Spot the plate and use a blow-dryer to ensure complete evaporation of the spotting solvent before developing.

Summary Workflow: The Optimization Loop

Figure 2: Logical flowchart for iterative solvent system optimization.

References

Preventing hydrolysis of phenylurea compounds in acidic environments

Status: Operational Topic: Preventing Acid-Catalyzed Hydrolysis of Phenylureas Audience: Medicinal Chemists, Formulation Scientists, Process Engineers

Diagnostic Overview: The "Acid Trap"

Welcome to the Phenylurea Stability Support Hub. If you are observing the disappearance of your parent compound and the emergence of aniline derivatives during acidic workups (pH < 4) or simulated gastric fluid (SGF) testing, you are likely encountering acid-catalyzed hydrolysis .

Phenylureas (

The Mechanism of Failure

Understanding the enemy is the first step to containment. The hydrolysis follows an

Figure 1: The degradation pathway. The critical intervention point is preventing the formation of the "Activated Complex" or blocking the "Water Attack."

Troubleshooting & Solutions Guide

This section is structured to address specific experimental failures. Locate your scenario below.

Scenario A: "My compound degrades during acidic extraction/workup."

Root Cause: Kinetic instability at low pH. Immediate Fix: Switch to a buffered extraction or rapid neutralization. Long-term Fix: Structural Modification (SAR).

Technical Insight: Electronic & Steric Shielding

To prevent hydrolysis chemically, you must make the carbonyl oxygen less basic (harder to protonate) or the carbonyl carbon less accessible.

| Modification Strategy | Mechanism of Action | Recommendation |

| Ortho-Substitution | Steric Hindrance: Bulky groups (e.g., -Cl, -Me) at the ortho position of the phenyl ring twist the ring out of planarity and physically block water approach. | High Priority: Most effective method for increasing kinetic stability. |

| Electron-Withdrawing Groups (EWGs) | Electronic Deactivation: Strong EWGs (e.g., -NO2, -CF3) on the phenyl ring decrease the basicity of the urea nitrogens and the carbonyl oxygen. | Medium Priority: Reduces protonation probability, but verify it doesn't impact biological binding. |

| N-Methylation | Mechanism Switch: Replacing the N-H with N-Me prevents tautomerization and increases steric bulk. | Context Dependent: Can alter pharmacological potency significantly. |

Scenario B: "The drug fails stability testing in Simulated Gastric Fluid (SGF)."

Root Cause: Solvation effects and high water activity. Solution: Formulation Engineering (Encapsulation).

If you cannot change the molecule, you must change its environment. Cyclodextrin (CD) complexation is the industry standard for shielding phenylureas. The hydrophobic phenyl moiety enters the CD cavity, sterically protecting the urea linkage from bulk solvent protons.

Workflow: Cyclodextrin Screening

Do not guess; validate. Use this decision tree to select the correct excipient.

Figure 2: Formulation decision matrix for protecting acid-labile phenylureas.

Experimental Protocols

Protocol 1: Accelerated Hydrolysis Kinetics (Arrhenius Method)

Use this to predict shelf-life or stability at physiological pH based on high-temperature stress data.

Reagents:

-

Buffer solutions (pH 1.2, 2.0, 4.0, 7.4)

-

HPLC-grade Acetonitrile

-

Internal Standard (e.g., Caffeine - ensure it is stable in acid)

Step-by-Step:

-

Preparation: Dissolve the phenylurea (100 µM) in the target buffer containing 1% co-solvent (DMSO/MeOH) to ensure solubility.

-

Incubation: Aliquot samples into sealed HPLC vials. Incubate at three distinct temperatures (e.g., 40°C, 60°C, 80°C) using a thermostated heating block.

-

Sampling: At defined intervals (

), remove a vial and immediately quench by neutralizing with dilute NaOH or flash-freezing in liquid nitrogen. -

Analysis: Analyze via HPLC-UV or LC-MS. Monitor the decrease in Parent Peak Area (

) relative to Internal Standard ( -

Calculation:

-

Plot

vs. time ( -

Plot

vs. -

Extrapolate to

or

-

Protocol 2: Verification of Cyclodextrin Inclusion

To confirm that your formulation actually protects the urea linkage.

-

Preparation: Prepare a 1:1 molar ratio of Phenylurea:HP-

-CD in -

H-NMR Analysis: Acquire a proton NMR spectrum.

-

Diagnostic Shift: Look for chemical shift changes (

) in the phenyl protons (specifically ortho and meta) and the urea N-H protons (if visible).-

Success Criteria: Significant upfield shifts in the CD inner-cavity protons (H3 and H5) and shifts in the phenylurea aromatic protons indicate successful encapsulation.

-

Frequently Asked Questions (FAQ)

Q: Can I use co-solvents to stop hydrolysis?

A: Yes, but with diminishing returns. Hydrolysis requires water. Reducing water activity (

Q: Why does my phenylurea degrade faster in phosphate buffer than HCl at the same pH?

A: You are observing General Acid Catalysis . While specific acid catalysis depends only on

-

Fix: Switch to buffers with non-nucleophilic, non-catalytic species (e.g., Citrate or Acetate) or minimize buffer concentration.

Q: Does light affect this stability? A: Phenylureas can be photolabile, but that is a radical mechanism, not hydrolysis. If you see degradation in solid state or neutral pH, check for UV exposure. Acid hydrolysis is purely thermal and pH-driven.

References

-

Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Definitive text on hydrolysis kinetics of amides and ureas).

-

Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. (The authoritative source on using CDs for stability).

-

IUPAC. (2024). Compendium of Chemical Terminology (the "Gold Book"). Hydrolysis. (Standard definitions and mechanistic distinctions).

-

Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. Wiley-VCH. (Foundational text for the Arrhenius protocols described above).

Validation & Comparative

Comparative Guide: Cytokinin Potency of Thidiazuron (TDZ) vs. 1-(Diphenylmethyl)-3-phenylurea

This guide provides a rigorous technical comparison between Thidiazuron (TDZ) , the industry-standard hyper-potent cytokinin, and 1-(Diphenylmethyl)-3-phenylurea (chemically synonymous with N-benzhydryl-N'-phenylurea), a bulky structural analog often used in Structure-Activity Relationship (SAR) studies to probe receptor steric limits.

Executive Summary & Technical Verdict

-

Thidiazuron (TDZ): A Tier-1 Hyper-Potent Cytokinin . It exhibits biological activity at nanomolar (nM) concentrations (often 10–100x more potent than zeatin). It is the gold standard for recalcitrant tissue culture, somatic embryogenesis, and shoot regeneration.

-

1-(Diphenylmethyl)-3-phenylurea: A Tier-3 Structural Analog/Probe . Based on phenylurea SAR (Structure-Activity Relationship) principles, the addition of the bulky diphenylmethyl (benzhydryl) group creates significant steric hindrance. This compound typically displays drastically reduced potency compared to TDZ or acts as a weak partial agonist/antagonist. It is not suitable for routine production but is valuable for researching cytokinin receptor binding pockets.

Verdict: For induction of organogenesis or callus proliferation, TDZ is superior . The diphenylmethyl derivative requires significantly higher concentrations (micromolar range) to elicit comparable responses, if at all.

Chemical Profile & Physicochemical Properties

Understanding the structural difference is key to explaining the potency gap.

| Feature | Thidiazuron (TDZ) | 1-(Diphenylmethyl)-3-phenylurea |

| IUPAC Name | 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea | 1-(diphenylmethyl)-3-phenylurea |

| Structure Type | Heterocyclic Phenylurea | Bulky Lipophilic Phenylurea |

| Key Substituent | Thiadiazole Ring: Electron-withdrawing, planar, H-bond acceptor. Mimics the adenine N9-position of natural cytokinins. | Benzhydryl Group: Two phenyl rings on a single carbon. Highly lipophilic and sterically bulky ("thick"). |

| Receptor Affinity | High: Fits snugly into the AHK4/CRE1 binding pocket. | Low: Steric clash with receptor hydrophobic pockets often prevents tight binding. |

| Solubility | DMSO, Ethanol (slight in water) | DMSO, Ethanol (insoluble in water) |

Mechanism of Action: The Receptor Interaction

Both compounds target the Arabidopsis Histidine Kinase 4 (AHK4) and its homologs (e.g., CRE1 in Arabidopsis, HK in maize). However, their efficacy differs due to binding kinetics.

The Signaling Pathway (Graphviz Visualization)

The following diagram illustrates the signal transduction pathway activated by these compounds.

Caption: The Cytokinin Two-Component Signaling System. TDZ activates the Receptor (AHK4) with high efficiency, triggering the phosphorylation cascade. The bulky urea analog binds poorly, resulting in weak or absent signal transduction.

Molecular Interaction Logic

-

TDZ (The Key): The thiadiazole ring is electronegative and compact. It interacts strongly with the receptor's specific histidine/aspartate residues, locking the receptor in the "active" conformation.

-

Diphenylmethyl-urea (The Mismatched Key): The "benzhydryl" group is too large. While the phenyl-urea "head" tries to bind, the bulky "tail" clashes with the receptor walls. This results in:

-

Low Potency: Requires massive concentrations to force binding.

-

Antagonism: It may block the site without activating it (acting as an anticytokinin).

-

Experimental Validation: Tobacco Callus Bioassay

To objectively compare these products in your lab, you must use a Self-Validating Bioassay . The Tobacco Callus Bioassay is the standard for cytokinin potency.

Protocol: Comparative Cytokinin Bioassay

Objective: Determine the EC50 (Effective Concentration for 50% max growth) for both compounds.

Materials:

-

Nicotiana tabacum (cv. Wisconsin 38) callus tissue (hormone-dependent).

-

Basal Medium: Murashige & Skoog (MS) + 30g/L Sucrose + 0.8% Agar.

-

Auxin: IAA (Indole-3-acetic acid) at fixed 2.0 mg/L (11.4 µM).

-

Test Compounds: TDZ and 1-(Diphenylmethyl)-3-phenylurea.

Step-by-Step Methodology:

-

Stock Preparation:

-

Dissolve 10 mg of each compound in 1 mL DMSO.

-

Dilute with sterile water to create 1 mM stock solutions. Filter sterilize (0.22 µm).

-

-

Media Preparation (The Gradient):

-

Prepare MS media with fixed Auxin (IAA 2 mg/L).

-

Add Test Compounds to create a logarithmic concentration gradient:

-

TDZ Series: 0, 0.001, 0.01, 0.1, 1.0, 10.0 µM.

-

Urea Analog Series: 0, 0.1, 1.0, 10.0, 50.0, 100.0 µM.

-

-

Note: The Urea analog requires higher concentrations due to predicted low potency.

-

-

Inoculation:

-

Aseptically transfer uniform callus pieces (~50 mg fresh weight) onto the media.

-

Use 5 replicates (Petri dishes) per concentration, with 3 callus pieces per dish.

-

-

Incubation:

-

Incubate at 25°C ± 2°C in the dark (to prevent photo-degradation) for 28 days.

-

-

Data Collection:

-

Measure Fresh Weight (FW) of callus.

-

Calculate Growth Index (GI) :

.

-

Expected Data Profile (Reference Standards)

| Concentration (µM) | TDZ Response (Growth Index) | 1-(Diphenylmethyl)-3-phenylurea Response | Interpretation |

| 0.001 | Low/Moderate | No Growth | TDZ active at nanomolar levels. |

| 0.01 | High (Optimal) | No Growth | TDZ peak efficiency often < 1 µM. |

| 0.1 | High | Trace/Low | Urea analog begins to show weak activity. |

| 1.0 | High (Possible Callus Browning) | Moderate | Urea analog requires 100x TDZ conc. |

| 10.0 | Toxic/Stunted | Moderate/High | TDZ becomes toxic; Analog peaks. |

References

-

Mok, M. C., & Mok, D. W. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Link

-

Iwamura, H. (1994). Structure-activity relationships of cytokinins. In: Cytokinins: Chemistry, Activity, and Function. CRC Press. Link

-

Murashige, T., & Skoog, F. (1962). A Revised Medium for Rapid Growth and Bio Assays with Tobacco Tissue Cultures. Physiologia Plantarum. Link

-

Huetteman, C. A., & Preece, J. E. (1993). Thidiazuron: a potent cytokinin for woody plant tissue culture. Plant Cell, Tissue and Organ Culture. Link

-

Spíchal, L. (2012). Cytokinins - recent news and views of evolutionally old molecules. Functional Plant Biology. Link

Safety Operating Guide

Operational Guide: Safety & PPE for Handling 1-(Diphenylmethyl)-3-phenylurea

Executive Summary & Chemical Profile

1-(Diphenylmethyl)-3-phenylurea (also known as N-benzhydryl-N'-phenylurea) is a substituted urea derivative often utilized in medicinal chemistry and plant physiology research for its cytokinin-like activity.

As a Senior Application Scientist, I emphasize that while this compound is not typically classified as an "extremely hazardous substance" (like organomercury), its handling requires strict adherence to particulate containment and dermal protection . The primary risks stem from its physical state (fine powder capable of aerosolization) and its biological activity.

Key Physical Properties:

-

State: Solid (Crystalline powder)

-

Solubility: Low in water; soluble in DMSO, Ethanol, and DMF.

-

Primary Hazard: Irritant (Skin, Eyes, Respiratory system). Potential for bioactivity upon systemic absorption.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of exposure. For this compound, the risk profile shifts during the experimental workflow.

| Operational Phase | Primary Risk Vector | Mechanism of Exposure | Severity Potential |

| Weighing / Aliquoting | Airborne Particulates | Inhalation of dust; settling on exposed skin/surfaces. | Moderate (Respiratory Irritation) |

| Solubilization | Transdermal Permeation | Compound dissolved in carrier solvents (e.g., DMSO) penetrates skin barriers. | High (Systemic Absorption) |

| Waste Disposal | Contamination | Contact with residual solids or concentrated mother liquor. | Low to Moderate |

Critical Insight: The danger increases significantly when the compound is dissolved in Dimethyl Sulfoxide (DMSO) . DMSO acts as a permeation enhancer, effectively carrying the dissolved urea derivative through standard nitrile gloves and the skin barrier.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic "wear gloves" advice. It prescribes PPE based on barrier breakthrough times and physical state.

A. Respiratory Protection

Standard: Engineering controls are primary. All open-vessel handling must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .

-

Contingency (No Hood): If handling outside containment is unavoidable (not recommended), use a P100 Particulate Respirator (e.g., 3M 8293).

-

Why: N95 filters 95% of particles; P100 filters 99.97% and is oil-proof, providing a higher safety margin for bioactive dusts.

-

B. Dermal Protection (Gloves)

Protocol: Double-gloving technique is mandatory when handling solutions.

-

Inner Layer: 4 mil Nitrile (Examination grade).

-

Outer Layer:

-

For Dry Powder: Standard 4-5 mil Nitrile.

-

For DMSO/DMF Solutions:Silver Shield/4H (Laminate) or Thicker Nitrile (>8 mil).

-

Why: Standard thin nitrile degrades rapidly upon contact with DMSO. A 4 mil nitrile glove may offer less than 5 minutes of breakthrough protection against DMSO.

-

C. Ocular & Body Protection

-

Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant).

-

Note: Safety glasses are insufficient for powders that can drift around side shields.

-

-

Body: Lab coat (100% cotton or Nomex/fire-resistant if using flammable solvents). Buttoned to the neck.

Operational Workflow: Step-by-Step Handling

This workflow integrates safety checks into the experimental process to create a self-validating safety loop.

Phase 1: Preparation

-

Airflow Verification: Check the fume hood monitor. Face velocity should be between 80–100 fpm.

-

Static Control: Place an ionizing bar or anti-static gun near the balance.

-

Causality: Substituted ureas are organic crystals prone to static charge. Static causes powder to "jump" or scatter, contaminating the balance and creating inhalation hazards.

-

Phase 2: Weighing & Solubilization

-

Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves.

-

Transfer: Use a disposable spatula. Do not return excess chemical to the stock bottle to prevent cross-contamination.

-

Solubilization (The Critical Step):

-

Add solvent (e.g., DMSO) slowly down the side of the vial.

-

IMMEDIATE ACTION: If a drop of DMSO solution falls on your glove, assume immediate breakthrough. Remove the outer glove immediately, wash the inner glove with soap/water, and re-glove.

-

Phase 3: Decontamination & Disposal

-

Wipe Down: Clean the balance area with a detergent solution, followed by an alcohol wipe.

-

Waste Segregation:

-

Solid Waste: Hazardous waste bin (labeled "Toxic Solids").

-

Liquid Waste: Segregated organic waste (labeled with solvent name + "Trace Urea Derivative").

-

-

Doffing: Remove outer gloves inside the hood. Remove inner gloves at the lab exit. Wash hands for 20 seconds.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical.

Figure 1: Decision logic for PPE selection. Note the escalation of glove requirements when the compound is in solution.

Emergency Procedures

Accidental Spills

-

Dry Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then wipe up. Place materials in a hazardous waste bag.

-

Solution Spill: Cover with an absorbent pad. Clean the area with soap and water three times.

Exposure Response

-

Eye Contact: Flush with water for 15 minutes. Hold eyelids open.

-

Skin Contact: Wash with soap and water immediately. Do not use ethanol to wash skin, as it may increase absorption.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

-

PubChem. (n.d.). Compound Summary: Urea Derivatives (General Safety Profile). National Library of Medicine. [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.